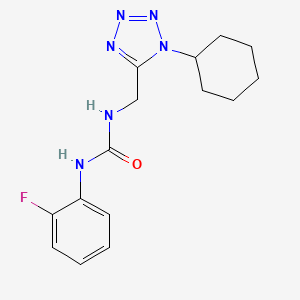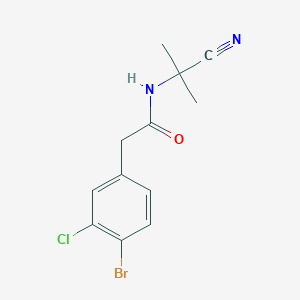![molecular formula C19H21N5O2S B2579282 3-ciclopentil-7-{[4-(metiltio)bencil]amino}pirimido[4,5-d]pirimidina-2,4(1H,3H)-diona CAS No. 1396847-44-1](/img/structure/B2579282.png)
3-ciclopentil-7-{[4-(metiltio)bencil]amino}pirimido[4,5-d]pirimidina-2,4(1H,3H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentyl-7-{[4-(methylthio)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound
Aplicaciones Científicas De Investigación
This compound has diverse applications, including:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : May serve as a probe to study biological pathways or as a ligand in biochemical assays.
Medicine: : Potentially useful in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: : Utilized in the development of new materials or as an intermediate in manufacturing chemical products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : This compound can be synthesized using multi-step organic reactions, typically involving cyclopentyl derivatives, pyrimidine compounds, and appropriate aminating agents. Specific reaction conditions like temperature, solvent, and catalysts play a significant role in the efficiency and yield of the synthesis.
Industrial Production Methods: : Industrial-scale production would require optimization of the synthesis process to ensure consistent quality and yield. This might involve continuous flow reactors and advanced purification techniques to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: : This compound undergoes several types of chemical reactions, such as:
Oxidation: : Where oxygen is added or electrons are removed.
Reduction: : Where hydrogen is added or electrons are gained.
Substitution: : Where a functional group in the molecule is replaced by another functional group.
Common Reagents and Conditions: : Some common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored based on the desired outcome and may involve specific temperatures, solvents, and catalysts.
Major Products Formed: : The major products depend on the type of reaction and the specific reagents used. For instance, oxidation might produce oxidized derivatives, while substitution reactions would yield various substituted pyrimidine derivatives.
Mecanismo De Acción
Mechanism of Action: : The effects of this compound are mediated through its interaction with specific molecular targets, such as enzymes or receptors. The exact mechanism can vary but often involves binding to a target site, altering the target's activity, and thereby influencing biological pathways.
Molecular Targets and Pathways: : Potential targets may include various proteins, enzymes, or nucleic acids, and the pathways affected could be metabolic, signaling, or regulatory.
Comparación Con Compuestos Similares
Comparison: : Compared to other pyrimidine derivatives, 3-cyclopentyl-7-{[4-(methylthio)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione may offer unique advantages, such as improved binding affinity or specificity for its targets.
Similar Compounds: : Similar compounds include other pyrimidine derivatives like 2,4-diaminopyrimidines, known for their pharmaceutical applications, and 4,5-dihydropyrimidine derivatives, used in various chemical syntheses.
There you go, a thorough exploration of 3-cyclopentyl-7-{[4-(methylthio)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione. The world of organic chemistry never ceases to fascinate!
Propiedades
IUPAC Name |
6-cyclopentyl-2-[(4-methylsulfanylphenyl)methylamino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-27-14-8-6-12(7-9-14)10-20-18-21-11-15-16(22-18)23-19(26)24(17(15)25)13-4-2-3-5-13/h6-9,11,13H,2-5,10H2,1H3,(H2,20,21,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQCWXIKWLIVSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC2=NC=C3C(=N2)NC(=O)N(C3=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-4-carbonitrile](/img/structure/B2579202.png)
![N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2579205.png)


![N-[2-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2579210.png)
![2-((2-chlorobenzyl)thio)-5-methyl-7-(pyridin-4-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2579212.png)


![N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B2579215.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(isonicotinamido)oxazole-4-carboxamide](/img/structure/B2579216.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]propanamide](/img/structure/B2579221.png)
![N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2579222.png)
